molecular formula C44H84O4Sn B8083493 Dibutyltin dioleate

Dibutyltin dioleate

Cat. No.: B8083493
M. Wt: 795.8 g/mol
InChI Key: AWFFJJAOMMAGFE-BGSQTJHASA-L
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Description

Dibutyltin(2+);(Z)-octadec-9-enoate is an organotin compound that has garnered significant interest due to its versatile applications in various fields. . Dibutyltin(2+);(Z)-octadec-9-enoate, specifically, is a derivative of dibutyltin, which is widely used as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyltin dioleate typically involves the reaction of dibutyltin oxide with octadec-9-enoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Bu2SnO+C18H34O2Bu2Sn(OOC-C18H33)2\text{Bu}_2\text{SnO} + \text{C}_{18}\text{H}_{34}\text{O}_2 \rightarrow \text{Bu}_2\text{Sn(OOC-C}_{18}\text{H}_{33})_2 Bu2​SnO+C18​H34​O2​→Bu2​Sn(OOC-C18​H33​)2​

In this reaction, dibutyltin oxide (Bu₂SnO) reacts with octadec-9-enoic acid (C₁₈H₃₄O₂) to form this compound. The reaction is typically carried out in the presence of a solvent such as toluene or ethanol to facilitate the reaction and improve the yield .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of surfactants and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibutyltin(2+);(Z)-octadec-9-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutyltin oxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound back to its precursor forms.

    Substitution: The compound can undergo substitution reactions where the octadec-9-enoate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of Dibutyltin dioleate include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation reactions may yield dibutyltin oxide, while substitution reactions can produce various organotin derivatives .

Scientific Research Applications

Dibutyltin(2+);(Z)-octadec-9-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dibutyltin dioleate involves its interaction with various molecular targets and pathways. As a catalyst, the compound facilitates the formation of urethanes by reacting with isocyanates and alcohols. The catalytic activity is attributed to the ability of the dibutyltin moiety to coordinate with the reactants, thereby lowering the activation energy and accelerating the reaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dibutyltin dioleate include:

  • Dibutyltin dilaurate
  • Dibutyltin diacetate
  • Dibutyltin dichloride

Comparison

Compared to other dibutyltin compounds, this compound is unique due to its specific functional group, which imparts distinct chemical and physical properties. For instance, the presence of the octadec-9-enoate group enhances its solubility in organic solvents and its reactivity in certain chemical reactions .

Properties

IUPAC Name

dibutyltin(2+);(Z)-octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H34O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFFJJAOMMAGFE-BGSQTJHASA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCC[Sn+2]CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H84O4Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13323-62-1
Record name 1,1′-(Dibutylstannylene) di-(9Z)-9-octadecenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13323-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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